1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid
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Overview
Description
The compound is a pyrrole derivative with phenyl and methoxyphenyl substituents. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom. The phenyl group is a functional group that consists of six carbon atoms attached in a hexagonal planar ring to a carbon atom . The methoxy group is an alkyl group with one carbon and three hydrogen atoms attached to an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation between the pyrrole ring and the phenyl rings, leading to potential aromatic stabilization . The methoxy group may contribute to the electron density of the aromatic system .Chemical Reactions Analysis
Pyrrole compounds are known to undergo electrophilic aromatic substitution. The presence of the methoxy group, a strong electron-donating group, could potentially activate the aromatic ring towards electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromaticity, the polarity introduced by the methoxy group, and the potential for hydrogen bonding .Scientific Research Applications
Synthesis of Novel Compounds
Research has shown that derivatives of phenylpyrrole carboxylic acids can be utilized in the synthesis of novel compounds with potential biological activities. For instance, the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids highlights the versatility of phenylpyrrole derivatives in organic synthesis, offering potential routes to explore new pharmaceuticals and materials (Wang et al., 2016).
Antioxidant Activity
Compounds structurally related to 1-(3-Methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid have been identified from natural sources and shown to exhibit strong antioxidant activities. This suggests that such derivatives could be explored further for their potential health benefits and applications in preventing oxidative stress-related diseases (Xu et al., 2017).
Catalysis and Chemical Transformations
Research into pyrrole derivatives also encompasses their use in catalysis and various chemical transformations. For example, the catalytic hydrogenation of esters of pyrazoline-3-carboxylic acids to aminopyrrolidinones demonstrates the potential of pyrrole-based compounds in facilitating significant chemical reactions, which could have applications in synthesizing a wide range of chemical products (Gorpinchenko et al., 2009).
Fluorescence and Labeling
Some derivatives of pyrrole carboxylic acids exhibit unique fluorescent properties, making them suitable for use as fluorescent labeling agents in biomedical analysis. This application is crucial for developing new diagnostic tools and enhancing our understanding of biological processes at the molecular level (Hirano et al., 2004).
Electrochromic Materials
Pyrrole derivatives have been investigated for their potential applications in electrochromic devices. These materials change color in response to an electric current, making them useful for applications in smart windows, displays, and low-energy consumption devices (Su et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-methoxyphenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-13-17(19(21)22)12-18(14-7-4-3-5-8-14)20(13)15-9-6-10-16(11-15)23-2/h3-12H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPVBVYZNINLDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC(=CC=C2)OC)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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